1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one is a heterocyclic compound that contains a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the trifluoroethanone moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with trifluoroacetyl chloride in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the trifluoroethanone moiety.
Substitution: Halogen substitution reactions can occur, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or reduced pyridine derivatives.
Scientific Research Applications
1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of enzymes and receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific molecular targets. For example, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival. By binding to the active site of these receptors, the compound can block their activity, leading to reduced cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolo[2,3-b]pyridine core but lacks the trifluoroethanone moiety.
2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-one: Contains a similar core structure but with different functional groups.
Uniqueness
1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoroethanone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H6ClF3N2O |
---|---|
Molecular Weight |
250.60 g/mol |
IUPAC Name |
1-(4-chloro-2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H6ClF3N2O/c10-6-1-3-14-7-5(6)2-4-15(7)8(16)9(11,12)13/h1,3H,2,4H2 |
InChI Key |
MOXMPNNYSYFGAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC=CC(=C21)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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